molecular formula C14H11F2NO4S B8687020 Methyl 3-(2,5-difluorobenzenesulfonamido)benzoate

Methyl 3-(2,5-difluorobenzenesulfonamido)benzoate

Cat. No.: B8687020
M. Wt: 327.30 g/mol
InChI Key: LXLHDDGWBDMKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,5-difluorobenzenesulfonamido)benzoate is a useful research compound. Its molecular formula is C14H11F2NO4S and its molecular weight is 327.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11F2NO4S

Molecular Weight

327.30 g/mol

IUPAC Name

methyl 3-[(2,5-difluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H11F2NO4S/c1-21-14(18)9-3-2-4-11(7-9)17-22(19,20)13-8-10(15)5-6-12(13)16/h2-8,17H,1H3

InChI Key

LXLHDDGWBDMKQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following a procedure analogous to the procedure described in Intermediate 5, Step A using methyl 3-aminobenzoate (16 g, 105.9 mmol) in DCM (150 mL) and 2,5-difluorobenzene-1-sulfonyl chloride (24.7 g, 116.5 mmol) the title compound was obtained (25.6 g, 73.8% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.06-11.13 (br, 1H), 7.42-7.52 (m, 2H), 7.52-7.77 (m, 4H), 7.78-7.80 (m, 1H), 3.88 (s, 3H).
[Compound]
Name
Intermediate 5
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0 (± 1) mol
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16 g
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24.7 g
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150 mL
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solvent
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Yield
73.8%

Synthesis routes and methods II

Procedure details

Name
O=S(=O)(Nc1cccc(C(O)=Cc2ccnc(Cl)n2)c1)c1c(F)cccc1F
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Synthesis routes and methods III

Procedure details

Following a procedure analogous to the procedure described in Intermediate 5, Step A using methyl 3-aminobenzoate (16 g, 105.9 mmol) in DCM (150 mL) and 2,5-difluorobenzene-1-sulfonyl chloride (24.7 g, 116.5 mmol) the title compound was obtained (25.6 g, 73.8% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.06-11.13 (br, 1H), 7.42-7.52 (m, 2H), 7.52-7.77 (m, 4H), 7.78-7.80 (m, 1H), 3.88 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
73.8%

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